molecular formula C16H16BrClFN3OS B15186005 Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- CAS No. 181305-47-5

Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)-

Cat. No.: B15186005
CAS No.: 181305-47-5
M. Wt: 432.7 g/mol
InChI Key: DRSFMMJLALGGQD-UHFFFAOYSA-N
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Description

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- typically involves the reaction of 5-bromo-2-pyridinylamine with 2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can produce a variety of substituted thioureas.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler compound with a similar core structure.

    N-Substituted Thioureas: Compounds with various substituents on the nitrogen atoms.

    Pyridinyl Thioureas: Compounds with pyridinyl groups attached to the thiourea core.

Uniqueness

Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its combination of bromine, chlorine, ethoxy, and fluorophenyl groups sets it apart from other thioureas, potentially leading to unique reactivity and applications.

Properties

CAS No.

181305-47-5

Molecular Formula

C16H16BrClFN3OS

Molecular Weight

432.7 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-[2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C16H16BrClFN3OS/c1-2-23-13-5-4-12(18)11(15(13)19)7-8-20-16(24)22-14-6-3-10(17)9-21-14/h3-6,9H,2,7-8H2,1H3,(H2,20,21,22,24)

InChI Key

DRSFMMJLALGGQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)CCNC(=S)NC2=NC=C(C=C2)Br)F

Origin of Product

United States

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